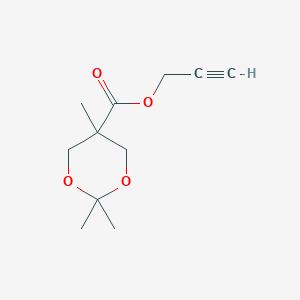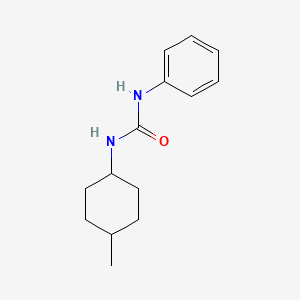
4-Hydroxy-3-phenylbenzoic acid
Descripción general
Descripción
4-Hydroxy-3-phenylbenzoic acid is a chemical compound with the molecular formula C13H10O3 and a molecular weight of 214.22 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group (COOH) and a phenol group (OH). The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación
Polycondensation and Copolyester Properties
4-Hydroxy-3-phenylbenzoic acid (3-PhHBA) has been utilized in the preparation of crystalline poly(3-phenyl-4-hydroxybenzoic acid) through polycondensation. This process reveals the formation of a nematic melt, indicating potential applications in materials science, particularly in the development of polymers with unique thermal and crystallinity properties (Kricheldorf & Ruhser, 1992).
Antioxidant Properties in Marine-Derived Fungi
A derivative of this compound showed strong antioxidant activity in a study involving marine-derived fungus Aspergillus carneus. This suggests its potential use in the development of new antioxidant compounds (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Safety and Hazards
4-Hydroxy-3-phenylbenzoic acid is classified as dangerous, with hazard statements indicating it may cause serious eye damage and respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
Relevant Papers One relevant paper discusses the synthesis of 4-Hydroxy-3-Methoxybenzaldehyde Schiff bases, which are structurally similar to this compound . Another paper describes a method for preparing this compound . These papers could provide further insights into the properties and potential applications of this compound.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-hydroxybenzoic acid, have been found to inhibit the growth of laccase-producing phytopathogenic fungi .
Mode of Action
It is known that 4-hydroxybenzoic acid derivatives exhibit antifungal activity, potentially by interacting with and inhibiting the enzymes produced by the fungi .
Biochemical Pathways
4-hydroxybenzoic acid is known to be involved in the microbial shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other secondary metabolites .
Pharmacokinetics
It is known that similar compounds, such as 4-hydroxybenzoic acid, are absorbed and metabolized by various organisms, including bacteria .
Result of Action
It is known that 4-hydroxybenzoic acid derivatives can inhibit the growth of certain fungi, suggesting that they may have antimicrobial properties .
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-3-phenylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . These interactions often involve hydroxylation and methoxylation reactions, which modify the aromatic ring structure of the compound .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For instance, it has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature, but its activity can decrease over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . These pathways are essential for the biosynthesis of various phenolic compounds. The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which play key roles in these pathways . These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is often directed by specific targeting signals and post-translational modifications . The compound’s activity can be influenced by its localization, as it may interact with different biomolecules in different cellular compartments .
Propiedades
IUPAC Name |
4-hydroxy-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADJMFUBXMZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268752 | |
| Record name | 6-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92379-11-8 | |
| Record name | 6-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92379-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-phenylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-N-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B3195618.png)
![2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3195632.png)







![Ethanaminium, 2-[(chlorocarbonyl)oxy]-N,N,N-trimethyl-, chloride](/img/structure/B3195682.png)
